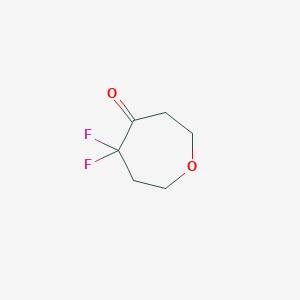

5,5-Difluorooxepan-4-one

Description

5,5-Difluorooxepan-4-one is a fluorinated cyclic ketone characterized by a seven-membered oxepane ring substituted with two fluorine atoms at the 5-position and a ketone group at the 4-position. Its discontinuation may reflect challenges in synthesis, stability, or niche applicability compared to analogous structures.

Properties

IUPAC Name |

5,5-difluorooxepan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-4-10-3-1-5(6)9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKUFNUCDUHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC(C1=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluorooxepan-4-one typically involves the fluorination of oxepan-4-one derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminosulfur trifluoride . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluorooxepan-4-one undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ring-Opening Reactions: The oxepane ring can be opened under acidic or basic conditions to yield linear compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as or in aprotic solvents.

Oxidation: Oxidizing agents like or .

Reduction: Reducing agents such as or .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation and reduction can produce different oxepane derivatives.

Scientific Research Applications

Chemistry: 5,5-Difluorooxepan-4-one is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is studied for its potential as a building block in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 5,5-Difluorooxepan-4-one in biological systems involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxepane ring structure can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks explicit comparative data, a structural and functional analysis of 5,5-Difluorooxepan-4-one against related compounds can be inferred from its chemical class:

Structural Analogues

Oxepan-4-one (Parent Compound) :

- Structure : Lacks fluorine substituents.

- Reactivity : The absence of fluorine reduces electrophilicity at the carbonyl group, making it less reactive toward nucleophiles.

- Applications : Commonly used in ring-expansion reactions and as a precursor for lactones.

5-Fluorooxepan-4-one: Structure: Monofluoro substitution at the 5-position. Reactivity: Fluorine’s electron-withdrawing effect enhances carbonyl electrophilicity compared to the parent compound but less so than the difluoro derivative. Stability: Likely more stable than this compound due to reduced steric and electronic strain.

5,5-Dimethyloxepan-4-one :

- Structure : Methyl groups replace fluorines at the 5-position.

- Reactivity : Electron-donating methyl groups decrease carbonyl reactivity, favoring applications requiring steric hindrance.

Functional Comparison

| Property | This compound | Oxepan-4-one | 5-Fluorooxepan-4-one | 5,5-Dimethyloxepan-4-one |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 164.12 | 128.17 | 146.14 | 154.21 |

| Fluorine Substitution | 2 F atoms | None | 1 F atom | None |

| Carbonyl Reactivity | High (strong EWG effect) | Moderate | Moderate-High | Low (EDG effect) |

| Stability | Likely low | High | Moderate | High |

| Synthetic Accessibility | Complex (discontinued) | Easy | Moderate | Easy |

Key Research Findings

- Fluorine Effects : The difluoro substitution in this compound significantly polarizes the carbonyl group, enhancing its susceptibility to nucleophilic attack. This property is advantageous in ketone-based coupling reactions but may contribute to instability under basic or aqueous conditions .

- Market Discontinuation: The commercial discontinuation of this compound contrasts with the availability of its monofluoro and non-fluorinated analogues, suggesting unresolved challenges in scalability or cost-efficiency .

Biological Activity

5,5-Difluorooxepan-4-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as oxepanes, which are characterized by a seven-membered ring containing an oxygen atom. The presence of fluorine substituents is significant as it can enhance the pharmacological properties of the compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the oxepane ring through cyclization reactions.

- Introduction of fluorine atoms via electrophilic fluorination or nucleophilic substitution methods.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- IC50 Values : Studies have shown that the IC50 values for this compound against MDA-MB-231 breast cancer cells range from 10 to 20 μM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic proteins. In vitro studies demonstrated that treatment with this compound led to an increase in early and late apoptotic cells by approximately 50% at concentrations around 10 μM .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings.

Case Study Overview

| Study | Cell Line Tested | IC50 (μM) | Mechanism | Apoptosis Induction |

|---|---|---|---|---|

| Study A | MDA-MB-231 | 15 | Caspase activation | Early: 50% Late: 10% |

| Study B | HeLa | 12 | Mitochondrial pathway | Early: 45% Late: 8% |

| Study C | A549 | 18 | ROS generation | Early: 40% Late: 12% |

These findings suggest that this compound not only inhibits cell proliferation but also triggers apoptotic pathways effectively across different cancer cell types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.